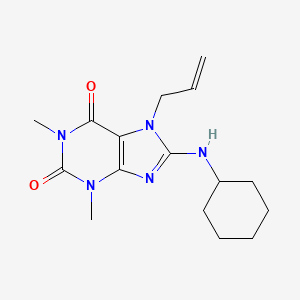
8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of purine derivatives and is characterized by its unique chemical structure, which confers specific physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step reaction process. This process usually begins with the preparation of intermediate compounds, followed by their subsequent cyclization and functionalization.
Initial Steps:
Formation of the base structure: : The synthesis often starts with the preparation of 1,3-dimethylxanthine, which serves as the core structure.
Cyclohexylamine addition: : Cyclohexylamine is then introduced to form the cyclohexylamino derivative.
Functional Group Addition:
Allylation: : The addition of the prop-2-en-1-yl group is typically performed using allyl bromide in the presence of a suitable base.
Cyclization: : The final cyclization step may involve heating under reflux conditions with an appropriate solvent to achieve the desired tetrahydropurine structure.
Industrial Production Methods: For industrial-scale production, optimizations in terms of reaction conditions and yields are crucial. Common industrial methods include:
Batch Processing: : Utilizes larger reaction vessels and optimized temperature and pressure conditions to ensure consistent product quality and yield.
Continuous Flow Synthesis: : A more modern approach, this technique allows for continuous production with improved efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: : Reduction processes might reduce specific functional groups, altering the compound’s properties.
Substitution: : Substitution reactions, particularly on the amino and prop-2-en-1-yl groups, can yield numerous analogues.
Oxidizing Agents: : Reagents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, or other alkylating agents depending on the desired substitution product.
Oxidized Derivatives: : Compounds formed via oxidation, potentially useful in various chemical applications.
Reduced Derivatives: : Products of reduction that may have distinct properties compared to the parent compound.
Substituted Derivatives: : Numerous possible analogues with varying functional groups replacing the original substituents.
科学研究应用
Chemistry:
Catalysts: : Can be used as a catalyst or a ligand in various organic reactions.
Material Science:
Pharmacological Research: : Investigated for potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.
Diagnostic Tools: : May serve as a marker or probe in biochemical assays.
Industrial Catalysis: : Utilized in various catalytic processes due to its unique chemical properties.
Chemical Manufacturing: : An intermediate in the synthesis of more complex chemical compounds.
作用机制
The mechanism by which 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects often involves:
Molecular Targets: : These may include specific enzymes or receptors in biological systems, depending on its application.
Pathways: : Interaction with cellular pathways, potentially altering biological processes such as signal transduction or metabolic pathways.
相似化合物的比较
When compared to similar compounds, 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its:
Chemical Structure: : The specific combination of cyclohexylamino, dimethyl, and prop-2-en-1-yl groups.
Reactivity: : Exhibits distinct reactivity patterns compared to its analogues.
Caffeine: : 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theophylline: : 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: : 3,7-Dimethylxanthine, found in cocoa and chocolate.
This compound continues to be a compound of great interest across various scientific and industrial domains, reflecting its versatility and potential for innovation.
属性
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMTXHBSPGKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
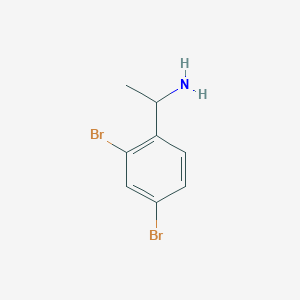
![3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2736499.png)
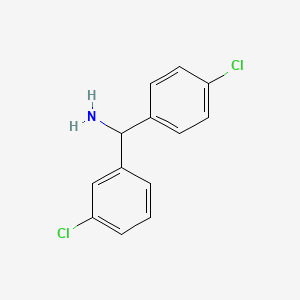
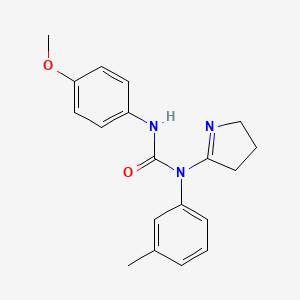
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2736503.png)
![N-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2736504.png)
![[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/new.no-structure.jpg)
![2-(Benzylsulfanyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2736506.png)
![4,7-dimethyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2736508.png)
![1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2736512.png)
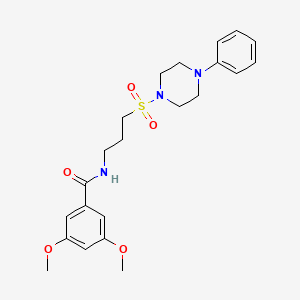
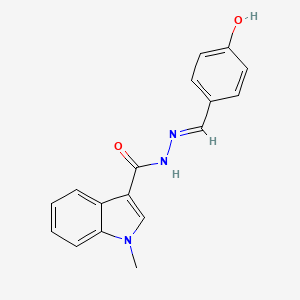
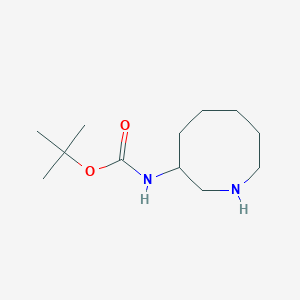
![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
